3-(4-Bromo-m-tolyl)-5-methylrhodanine
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Overview
Description
3-(4-Bromo-m-tolyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-m-tolyl)-5-methylrhodanine typically involves the condensation of 4-bromo-m-tolyl isothiocyanate with 2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. The purification process is also scaled up, often involving automated chromatography systems or large-scale recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-m-tolyl)-5-methylrhodanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the rhodanine ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-(4-Bromo-m-tolyl)-5-methylrhodanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-m-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-m-tolyl)-5-methylrhodanine
- 3-(4-Fluoro-m-tolyl)-5-methylrhodanine
- 3-(4-Iodo-m-tolyl)-5-methylrhodanine
Comparison
3-(4-Bromo-m-tolyl)-5-methylrhodanine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior. For example, the bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its ability to undergo specific chemical reactions.
Properties
CAS No. |
23517-65-9 |
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Molecular Formula |
C11H10BrNOS2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10BrNOS2/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3 |
InChI Key |
FYXHXZSZAGBFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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